molecular formula C24H32N4O5 B1323404 TAPI-0

TAPI-0

Cat. No.: B1323404
M. Wt: 456.5 g/mol
InChI Key: CRCPLBFLOSEABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, hydroxyl groups, and naphthalene rings. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: The formation of amide bonds through the reaction of carboxylic acids with amines.

    Hydroxylation Reactions: Introduction of hydroxyl groups into the molecule using oxidizing agents.

    Naphthalene Functionalization: Incorporation of naphthalene rings through Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps include:

    Batch Processing: Sequential addition of reagents and catalysts in controlled environments.

    Purification Techniques: Use of chromatography and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of amide bonds to amines using reducing agents such as lithium aluminum hydride.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme in a biochemical pathway or modulating receptor activity in a cellular process.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-1-oxopropan-2-yl]carbamate
  • **N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino

Uniqueness

N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N’-hydroxy-2-(2-methylpropyl)butanediamide stands out due to its unique combination of functional groups and structural complexity

Properties

IUPAC Name

N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCPLBFLOSEABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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